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Compound of Interest

Compound Name: sn16713

Cat. No.: B1663068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
SN16713, also known as Asulacrine (and formerly identified as CI-921 and NSC 343499), is a

synthetic anilinoacridine derivative of the anticancer agent amsacrine. Developed with the aim

of improving upon the therapeutic profile of its parent compound, SN16713 has demonstrated a

broad spectrum of activity against various tumor models, including solid tumors that are often

resistant to amsacrine. This document provides a comprehensive technical overview of

SN16713, encompassing its mechanism of action, available quantitative data, experimental

protocols, and relevant signaling pathways. The information is intended to serve as a valuable

resource for researchers and professionals involved in the discovery and development of novel

cancer therapeutics.

Chemical and Physical Properties
SN16713 is a weakly basic and highly lipophilic molecule. Its chemical structure is N-(5-methyl-

4-acridinyl)-9-amino-2-methoxy-4-(methylsulfonyl)aniline.
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Property Value

Molecular Formula C24H24N4O3S

Molecular Weight 464.54 g/mol

CAS Number 80841-47-0

Synonyms Asulacrine, CI-921, NSC 343499

Mechanism of Action
The primary mechanism of action of SN16713 is the inhibition of topoisomerase II, a critical

enzyme involved in managing DNA topology during replication, transcription, and chromosome

segregation. SN16713 acts as a topoisomerase II "poison" by intercalating into DNA and

stabilizing the transient covalent complex formed between topoisomerase II and DNA. This

stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-

strand breaks. The persistence of these DNA breaks triggers a cascade of cellular events,

including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.

Preclinical and Clinical Data
In Vivo Efficacy
Preclinical studies in murine tumor models have shown that SN16713 possesses significant

antitumor activity. It was found to be active against 16 out of 19 murine tumor models and

demonstrated superior efficacy compared to amsacrine in 10 of the 14 tumor systems where

both agents were active.

Pharmacokinetics
A pharmacokinetic study in mice comparing an SN16713 nanosuspension to a solution

formulation after intravenous administration provided the following data:
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Parameter SN16713 Nanosuspension SN16713 Solution

Cmax (µg/mL) 12.2 ± 1.3 18.3 ± 1.0

AUC0-∞ (µg·h/mL) 18.7 ± 0.5 46.4 ± 2.6

Volume of Distribution (Vd)

(L/kg)
15.5 ± 0.6 2.5 ± 0.1

Clearance (CL) (L/h/kg) 1.6 ± 0.04 0.6 ± 0.04

Elimination Half-life (t1/2) (h) 6.1 ± 0.1 2.7 ± 0.2

Data presented as mean ± standard deviation.

Clinical Trial Results
SN16713 has undergone Phase II clinical trials for various malignancies.

Non-Small Cell Lung Cancer (NSCLC): In a study of 16 evaluable patients, one partial

response was observed. Notable toxicities included grade ≥3 neutropenia in 15 patients,

infections, seizures, nausea, vomiting, and phlebitis.

Various Solid Tumors: In a multicenter trial with 132 evaluable patients, one complete and

one partial response were seen in breast cancer patients. Partial responses were also noted

in one patient with head and neck cancer and one with non-small cell lung cancer. The

primary toxicities were leukopenia and marked phlebitis.

Experimental Protocols
Topoisomerase II DNA Cleavage Assay
This protocol is adapted from methodologies used for amsacrine and is suitable for assessing

the activity of SN16713.

Materials:

Human topoisomerase IIα

Supercoiled plasmid DNA (e.g., pBR322)
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Reaction Buffer (10x): 100 mM Tris-HCl (pH 7.9), 50 mM MgCl2, 1 M KCl, 1 mM EDTA, 25%

(v/v) glycerol

SN16713 (dissolved in DMSO)

Stop Solution: 5% SDS, 250 mM EDTA (pH 8.0)

Proteinase K (10 mg/mL)

Agarose gel (1%) containing ethidium bromide

Loading dye

Procedure:

Set up reaction mixtures on ice in a final volume of 20 µL.

To each tube, add 2 µL of 10x reaction buffer, supercoiled plasmid DNA (final concentration

10 nM), and sterile deionized water to bring the volume to 18 µL.

Add 1 µL of SN16713 at various concentrations (or DMSO for control).

Initiate the reaction by adding 1 µL of human topoisomerase IIα (final concentration ~20-50

nM).

Incubate the reaction at 37°C for 30 minutes.

Stop the reaction by adding 2 µL of stop solution.

Add 2 µL of proteinase K and incubate at 50°C for 30 minutes to digest the enzyme.

Add 3 µL of loading dye to each sample.

Load the samples onto a 1% agarose gel containing ethidium bromide.

Perform electrophoresis until the dye fronts have migrated an adequate distance.

Visualize the DNA bands under UV light. The conversion of supercoiled DNA to linear and

relaxed forms indicates topoisomerase II-mediated cleavage.
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In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a general method for determining the half-maximal inhibitory

concentration (IC50) of SN16713 against cancer cell lines.

Materials:

Cancer cell lines of interest

Complete cell culture medium

96-well plates

SN16713 (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of SN16713 in complete culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of SN16713. Include a vehicle control (DMSO) and a no-treatment control.

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at

37°C.

Carefully remove the medium containing MTT.
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Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the untreated

control.

Plot the percentage of viability against the log of the drug concentration and determine the

IC50 value using non-linear regression analysis.
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Caption: Workflow of SN16713's mechanism of action leading to apoptosis.

Downstream Signaling of Topoisomerase II Inhibition
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Caption: Downstream signaling cascade following topoisomerase II inhibition.
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Conclusion
SN16713 (Asulacrine) is a potent topoisomerase II inhibitor with demonstrated preclinical and

clinical activity against a range of malignancies, including solid tumors. Its mechanism of

action, involving the stabilization of the topoisomerase II-DNA cleavage complex, leads to the

induction of DNA double-strand breaks and subsequent apoptosis. While clinical development

has been hampered by toxicities, particularly phlebitis, the compound remains an important tool

for cancer research. Further investigation into novel formulations, such as the evaluated

nanosuspension, or combination therapies may yet unlock the full therapeutic potential of this

class of compounds. The data and protocols presented in this guide offer a solid foundation for

researchers and drug development professionals to build upon in the ongoing effort to develop

more effective cancer treatments.

To cite this document: BenchChem. [An In-depth Technical Guide to the Antineoplastic
Compound SN16713 (Asulacrine)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663068#what-is-sn16713-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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